molecular formula C24H39O5- B1259616 Ursocholate

Ursocholate

Cat. No. B1259616
M. Wt: 407.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-UTLSPDKDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ursocholate is a cholanic acid anion that is the conjugate base of ursocholic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a conjugate base of an ursocholic acid.

Scientific Research Applications

Ursocholate in Microbial Interaction and Human Health A significant application of ursocholate is in the study of microbial interactions, particularly in the gut microbiome. Research by Dautel et al. (2018) found that ursocholate is produced through a multi-species chemical synthesis pathway in the gut. This finding is crucial for understanding microbe-to-microbe interactions mediated by bile acids and the potential implications for human health, especially in relation to obesity.

Ursocholate in Cholestatic Liver Disease Ursocholate, particularly its form ursodeoxycholic acid (UCDA), is widely researched for its applications in cholestatic liver diseases. Paumgartner and Beuers (2002) highlighted the multiple mechanisms of UCDA, including its role in protecting cholangiocytes from cytotoxicity and stimulating hepatobiliary secretion. This research offers insights into the therapeutic applications of UCDA in various liver diseases.

Ursocholate in Hepatocyte Protection and Signal Transduction The protective role of ursocholate derivatives, like tauroursodeoxycholate (TUDC), in liver cells is well-documented. For instance, Kurz et al. (2000) studied TUDC’s effects on choleresis and its correlation with the activation of intracellular signal transduction pathways in rat hepatocytes. This research is pivotal for understanding how ursocholate derivatives influence liver function and cellular signaling.

Ursocholate in Biochemical Processes Ursocholate's role in biochemical pathways, especially in relation to bile acid metabolism and cellular processes, is a significant area of study. Maeda et al. (2006) explored the uptake of ursodeoxycholate and its conjugates by human hepatocytes, shedding light on the hepatic clearance and transport mechanisms involved in ursocholate metabolism.

Ursocholate in Anti-inflammatory Responses The anti-inflammatory properties of ursocholate are also a focus of scientific research. A study by Ko et al. (2017) examined ursodeoxycholic acid's effects on inflammatory responses in macrophages, providing valuable insights into its potential as an anti-inflammatory agent.

properties

Product Name

Ursocholate

Molecular Formula

C24H39O5-

Molecular Weight

407.6 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,15-,16-,17+,18+,19+,20+,22+,23+,24-/m1/s1

InChI Key

BHQCQFFYRZLCQQ-UTLSPDKDSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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